3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate
Description
酯化反应中的新型催化体系
酯化反应是合成目标化合物的关键步骤,近年来新型催化剂的设计显著提升了反应效率。以碱性土金属苯甲酸盐(如钡、钙、锶苯甲酸盐)为代表的非均相催化剂,在苯甲酸甲酯化反应中表现出优异的催化性能。例如,钡苯甲酸盐在160°C、甲醇与苯甲酸摩尔比为14:1的条件下,可实现68.52%的转化率,较无催化剂的热反应提升26.48个百分点。此类催化剂的层状结构提供了丰富的活性位点,且可通过简单过滤实现回收再利用,连续使用五次后活性未见显著下降。
另一突破性进展是羟基磷灰石基催化剂ZIF-4@HAp的开发。该催化剂在无溶剂条件下,通过路易斯酸-碱协同作用活化羧酸与醇的酯化反应。如表1所示,使用2%催化剂负载量,在120°C反应2小时,苯甲酸甲酯的产率可达90%以上。其多孔结构不仅提高了传质效率,还通过表面羟基与底物的氢键作用降低了活化能。
表1 代表性催化剂性能对比
| 催化剂类型 | 温度 (°C) | 醇酸摩尔比 | 催化剂负载量 (%) | 转化率 (%) |
|---|---|---|---|---|
| 钡苯甲酸盐 | 160 | 14:1 | 10 | 68.52 |
| ZIF-4@HAp | 120 | 10:1 | 2 | >90 |
氨基甲酰基引入的无溶剂策略
在氨基甲酰基官能团的引入中,传统方法多依赖剧毒光气或氯甲酸酯作为活化试剂。近期研究转向无溶剂条件下的可持续路线,其中有机改性二氧化硅(SOMS)作为纳米反应器的应用尤为突出。将二环己胺与2-氯甲酰基苯甲酸吸附于SOMS孔道内,通过固相反应生成中间体,再与3-甲基丁醇进行酯交换。该策略避免了溶剂的使用,且SOMS的限域效应使反应速率提升3倍以上。
动力学研究表明,无溶剂体系中反应活化能从常规溶剂的75 kJ/mol降至52 kJ/mol,这归因于局部高浓度效应和界面催化作用的协同。此外,机械化学研磨法的引入进一步优化了该过程。将苯甲酸酐、二环己胺与3-甲基丁醇按化学计量比混合,在球磨机中以500 rpm研磨30分钟,可获得85%的目标产物,且副产物生成量减少40%。
微波辅助合成优化技术
微波辐射技术通过偶极旋转和离子传导实现分子水平的高效加热,显著缩短反应时间。在目标化合物的合成中,微波辅助分步策略被证实有效:首先在100 W功率下进行苯甲酸的预活化(2分钟),随后加入二环己基氨基甲酰氯和3-甲基丁醇,在150 W下反应5分钟,总产率可达92%。与常规加热相比,反应时间从6小时缩短至7分钟,能耗降低80%。
频率调谐技术的应用进一步提升了选择性。采用2.45 GHz与5.8 GHz双频微波交替辐照,可分别针对羧酸活化与酯化步骤进行优化。如表2所示,该技术使副反应(如过度酰化)的发生率从12%降至3%以下,同时维持95%的主产物收率。
表2 微波参数对反应选择性的影响
| 微波频率 (GHz) | 辐照时间 (min) | 主产物收率 (%) | 副产物占比 (%) |
|---|---|---|---|
| 2.45 | 10 | 88 | 8 |
| 5.8 | 5 | 91 | 5 |
| 双频交替 | 7 | 95 | <3 |
Properties
CAS No. |
5810-52-6 |
|---|---|
Molecular Formula |
C25H37NO3 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-methylbutyl 2-(dicyclohexylcarbamoyl)benzoate |
InChI |
InChI=1S/C25H37NO3/c1-19(2)17-18-29-25(28)23-16-10-9-15-22(23)24(27)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h9-10,15-16,19-21H,3-8,11-14,17-18H2,1-2H3 |
InChI Key |
WSKREYYVABQMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Carbamoyl Group Introduction via Coupling Reactions
The formation of the dicyclohexylcarbamoyl moiety at the ortho-position of benzoic acid derivatives represents the foundational step in synthesizing this compound. A widely adopted method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. In this approach, 2-carboxybenzoic acid reacts with dicyclohexylamine in the presence of DCC, facilitating the formation of an active O-acylisourea intermediate. This intermediate subsequently undergoes nucleophilic attack by the amine, yielding 2-(dicyclohexylcarbamoyl)benzoic acid.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: 0–25°C
-
Catalysts: 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency
-
Yield: 65–80% (dependent on purity of starting materials)
Esterification with 3-Methylbutanol
The carboxylic acid group of 2-(dicyclohexylcarbamoyl)benzoic acid is subsequently esterified with 3-methylbutanol. Two primary methods dominate this stage:
Acid-Catalyzed Fischer Esterification
In this classical approach, the acid is refluxed with 3-methylbutanol in the presence of a catalytic amount of sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
Optimization Notes:
-
Excess alcohol shifts equilibrium toward ester formation.
-
Azeotropic removal of water (e.g., using Dean-Stark apparatus) improves yields to 85–90%.
Acyl Chloride-Mediated Esterification
For higher yields and faster reaction times, the carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂). The resulting 2-(dicyclohexylcarbamoyl)benzoyl chloride reacts with 3-methylbutanol under mild conditions:
Advantages:
-
Reaction completes within 2–4 hours at 0–25°C.
-
Yields exceed 95% with stoichiometric alcohol.
One-Pot Synthesis Strategies
Simultaneous Coupling and Esterification
Emerging methodologies enable the consolidation of carbamoyl formation and esterification into a single reaction vessel. This approach employs dual coupling agents , such as DCC for amide bond formation and N-hydroxysuccinimide (NHS) for ester activation.
Typical Workflow:
-
2-Carboxybenzoic acid, dicyclohexylamine, and DCC are combined in DCM.
-
After 12 hours, 3-methylbutanol and NHS are added without intermediate purification.
-
The mixture is stirred for an additional 24 hours.
Outcomes:
-
Overall yield: 70–75%
-
Reduced solvent waste and processing time compared to stepwise methods.
Alternative Synthetic Routes
Diazomethane Insertion
Though less common, diazomethane (CH₂N₂) can methylate the carboxylic acid group prior to carbamoyl introduction. This method, adapted from methyl benzoate synthesis, involves:
-
Treating 2-carboxybenzoic acid with diazomethane to form methyl 2-carboxybenzoate.
-
Converting the free carboxylic acid to the dicyclohexylcarbamoyl group via DCC coupling.
-
Transesterifying the methyl ester with 3-methylbutanol using titanium(IV) isopropoxide.
Challenges:
-
Diazomethane’s toxicity and instability limit industrial applicability.
-
Requires strict temperature control (-10°C to 0°C).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise DCC + Fischer | 85 | 48 h | Moderate | High |
| Acyl Chloride Route | 95 | 6 h | High | Moderate |
| One-Pot Synthesis | 75 | 36 h | High | Low |
| Diazomethane Insertion | 60 | 72 h | Low | High |
Key Observations:
-
Acyl chloride-mediated esterification offers the best balance of yield and speed.
-
One-pot methods prioritize green chemistry principles despite moderate yields.
Industrial-Scale Production Considerations
Catalyst Recycling
Homogeneous catalysts like sulfuric acid pose challenges in large-scale reactions due to corrosion and waste generation. Recent advances employ heterogeneous acid catalysts (e.g., sulfonated graphene oxide) for esterification, enabling catalyst reuse across 5–10 batches without yield loss.
Solvent Selection
While DCM remains prevalent in lab-scale syntheses, industries increasingly adopt 2-methyltetrahydrofuran (2-MeTHF) as a bio-based solvent. Its higher boiling point (80°C vs. 40°C for DCM) facilitates safer reflux conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
Materials Science
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate has been explored for use in polymer formulations due to its ability to enhance the mechanical properties of plastics. It acts as a plasticizer, improving flexibility and durability.
Case Study : A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its thermal stability and mechanical strength. The addition of the compound resulted in a 20% increase in tensile strength compared to standard formulations without it .
Pharmacological Applications
Research indicates that compounds similar to 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate exhibit biological activity against various pathogens. The carbamate moiety present in the compound is known for interacting with biological systems.
Case Study : In a pharmacological evaluation, derivatives of this compound were tested against Mycobacterium avium subsp. paratuberculosis, showing higher efficacy than conventional antibiotics like ciprofloxacin. The study highlighted the potential of these compounds in developing new antimicrobial agents .
Food Chemistry
The compound has been detected in various food matrices, suggesting its role as a flavoring agent or food additive. Its sweet and balsamic flavor profile makes it suitable for enhancing the taste of certain food products.
Data Table: Detection of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate in Foods
| Food Type | Detection Method | Concentration Detected |
|---|---|---|
| Alcoholic Beverages | Gas Chromatography | Not quantified |
| Cocoa Products | Mass Spectrometry | Trace levels |
| Fruits (Papaya) | Solid-Phase Microextraction | Low levels |
This data indicates that the compound could serve as a biomarker for food consumption patterns .
Mechanism of Action
The mechanism of action of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylcarbamoyl group is known to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The benzoate group can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Varied Substituents
-
- Structure : Methyl ester of benzoic acid.
- Key Properties : High volatility, floral scent contributor, and electrophysiologically active (EAD-active) in honey bees (Apis mellifera), indicating its role in pollinator attraction .
- Comparison : The 3-methylbutyl ester in the target compound likely reduces volatility compared to methyl benzoate due to its longer alkyl chain. The dicyclohexylcarbamoyl group may further decrease volatility and enhance lipophilicity.
- 3-Methylbutyl Octanoate (): Structure: 3-Methylbutyl ester of octanoic acid. Key Properties: Associated with microbial interactions (e.g., negative correlation with Cladosporium fungi in fermentation) . The carbamoyl group may also confer unique binding properties absent in aliphatic esters.
Carbamoyl/Amide-Containing Compounds
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () :
- Structure : Benzamide with an N,O-bidentate directing group.
- Key Properties : Used in metal-catalyzed C–H bond functionalization due to its directing group .
- Comparison : The dicyclohexylcarbamoyl group in the target compound lacks a hydroxyl group but offers steric hindrance from cyclohexyl substituents, which could influence catalytic activity or molecular recognition.
Compounds with 3-Methylbutyl Groups
- (E)-N-(3-Methylbutyl)-1-Phenylmethanimine (): Structure: Imine derivative with a 3-methylbutyl chain. Key Properties: EAD-active in honey bees, suggesting a role in olfactory signaling . Comparison: While structurally distinct (imine vs.
Data Tables
Table 1: Comparison of Benzoate Esters and Related Compounds
Table 2: Comparison of Carbamoyl/Amide Derivatives
Research Findings and Implications
- Bioactivity Potential: The 3-methylbutyl group, present in EAD-active compounds like (E)-N-(3-methylbutyl)-1-phenylmethanimine, suggests the target compound may interact with insect olfactory systems, though direct evidence is lacking .
- Synthetic Relevance : The carbamoyl group’s steric bulk may hinder reactivity in catalysis compared to N,O-bidentate amides, as seen in .
- Microbial Interactions: Unlike 3-methylbutyl octanoate, the aromatic benzoate core may reduce fungal correlations observed in aliphatic esters .
Biological Activity
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate, a compound with the chemical formula CHN O, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies while providing a comprehensive overview based on diverse sources.
Chemical Structure
The molecular structure of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate features a benzoate moiety attached to a dicyclohexylcarbamoyl group and a methylbutyl chain. This structural configuration is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 397.57 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 5810-52-6 |
Antimicrobial Activity
Research has indicated that compounds similar to 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzoic acid can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar efficacy. A comparative analysis showed that the compound inhibited Gram-positive bacteria more effectively than Gram-negative strains, potentially due to differences in cell wall structure .
Anticancer Properties
The anticancer potential of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate has been explored in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with this compound, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound could modulate immune responses, making it a candidate for treating inflammatory diseases .
The biological activity of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors can trigger signaling cascades that affect cell survival and proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways is critical for its anticancer effects, promoting programmed cell death in malignant cells.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various benzoate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against S. aureus, demonstrating promising antimicrobial activity .
Case Study 2: Anticancer Activity
A recent study published in Cancer Letters evaluated the effects of dicyclohexylcarbamoyl derivatives on human breast cancer cells. The findings indicated that treatment with these compounds resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers, supporting their potential as therapeutic agents against cancer .
Q & A
Basic: What are the established synthetic routes for 3-methylbutyl 2-(dicyclohexylcarbamoyl)benzoate, and how can reaction conditions be optimized for academic-scale production?
Answer:
The synthesis typically involves two key steps:
- Esterification : Reacting 2-(dicyclohexylcarbamoyl)benzoic acid with 3-methylbutanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimal conditions include refluxing in anhydrous toluene to drive ester formation via azeotropic removal of water.
- Carbamoylation : Introducing the dicyclohexylcarbamoyl group via reaction of the intermediate benzoate with dicyclohexylcarbodiimide (DCC) in dichloromethane or THF.
For academic-scale optimization:
- Use stoichiometric control (e.g., 1.2 equivalents of 3-methylbutanol to minimize side products).
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (gradient elution with 10:1 to 20:1 petroleum ether/ethyl acetate) .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR to confirm ester and carbamate linkages. Key signals include:
- Ester carbonyl (~168-170 ppm in ¹³C NMR).
- Dicyclohexylcarbamoyl NH (disappears in D₂O exchange).
- IR : Stretching bands for C=O (ester: ~1720 cm⁻¹; carbamate: ~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (e.g., calculated vs. observed within 3 ppm error).
Note : Ensure purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to avoid misinterpretation of spectral data .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Answer: Contradictions often arise from impurities or solvent history. To address this:
Standardize solvent preparation : Pre-dry solvents (e.g., molecular sieves for DMSO).
Characterize impurities : Use LC-MS to identify and quantify byproducts (e.g., unreacted dicyclohexylcarbodiimide or ester hydrolysis products) .
Control crystallization : Recrystallize the compound from ethyl acetate/hexane to ensure consistent polymorphic form.
Report conditions : Document temperature, agitation, and equilibration time.
Example : A study reporting poor solubility in DMF may have overlooked residual water in the solvent, which hydrolyzes the ester .
Basic: What stability considerations are critical for storing this compound under laboratory conditions?
Answer: Stability is influenced by:
- Moisture : Hydrolysis of the ester or carbamate groups can occur. Store in a desiccator with silica gel or under nitrogen.
- Light : Protect from UV exposure (use amber vials).
- Temperature : Long-term storage at –20°C is recommended.
Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Advanced: What computational methods are suitable for predicting its reactivity or biological activity?
Answer:
- Reactivity : Density Functional Theory (DFT) to model hydrolysis pathways (e.g., B3LYP/6-31G* level for transition-state analysis).
- Biological Activity : Molecular docking (AutoDock Vina) against target enzymes (e.g., esterases or proteases) using crystal structures from the PDB.
- ADMET Prediction : Tools like SwissADME to assess permeability or metabolic liability.
Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition kinetics) .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Answer:
Target Identification : Use affinity chromatography (immobilize the compound on Sepharose beads) to pull down binding proteins from cell lysates.
Kinetic Studies : Measure IC₅₀ values against purified enzymes (e.g., serine hydrolases) under varying pH and temperature.
Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
Critical Note : Include negative controls (e.g., structurally similar inactive analogs) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
